molecular formula C18H18N2O2 B14723837 N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide CAS No. 6711-40-6

N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide

Cat. No.: B14723837
CAS No.: 6711-40-6
M. Wt: 294.3 g/mol
InChI Key: GGBFDGRFZTYUDB-UHFFFAOYSA-N
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Description

N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-hydroxyacetophenone, which is then reacted with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The hydroxyl and carbohydrazide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide is unique due to its combination of functional groups and structural features

Properties

CAS No.

6711-40-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C18H18N2O2/c1-12(14-9-5-6-10-17(14)21)19-20-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,19,21H,1,11H2,(H,20,22)

InChI Key

GGBFDGRFZTYUDB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1O)NNC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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